molecular formula C11H13IO2S B15302895 1-(4-Iodophenyl)-2-((2-methoxyethyl)thio)ethan-1-one

1-(4-Iodophenyl)-2-((2-methoxyethyl)thio)ethan-1-one

Cat. No.: B15302895
M. Wt: 336.19 g/mol
InChI Key: VVWIFJJLIPQMSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Iodophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is an organic compound characterized by the presence of an iodophenyl group and a methoxyethylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Iodophenyl)-2-((2-methoxyethyl)thio)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodophenylacetic acid and 2-methoxyethanethiol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Iodophenyl)-2-((2-methoxyethyl)thio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Iodophenyl)-2-((2-methoxyethyl)thio)ethan-1-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: The compound can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 1-(4-Iodophenyl)-2-((2-methoxyethyl)thio)ethan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved in these interactions can vary depending on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2-((2-methoxyethyl)thio)ethan-1-one
  • 1-(4-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one
  • 1-(4-Fluorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one

Uniqueness

1-(4-Iodophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is unique due to the presence of the iodophenyl group, which imparts distinct chemical properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C11H13IO2S

Molecular Weight

336.19 g/mol

IUPAC Name

1-(4-iodophenyl)-2-(2-methoxyethylsulfanyl)ethanone

InChI

InChI=1S/C11H13IO2S/c1-14-6-7-15-8-11(13)9-2-4-10(12)5-3-9/h2-5H,6-8H2,1H3

InChI Key

VVWIFJJLIPQMSK-UHFFFAOYSA-N

Canonical SMILES

COCCSCC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.